(2E)-3-[2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]prop-2-enoic acid
Description
The compound "(2E)-3-[2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]prop-2-enoic acid" is a structurally complex molecule featuring:
- A 1,3-thiazole ring substituted with a 4-methylphenyl group at position 2.
- A nitro group at the para position of a benzene ring.
- A prop-2-enoic acid backbone in the E-configuration, which is critical for its electronic and steric properties.
This compound belongs to a class of thiazole-containing derivatives known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its synthesis likely involves multi-step reactions, including thiazole ring formation, nitro group introduction, and amide/ester coupling, as inferred from analogous pathways in the literature .
Properties
IUPAC Name |
(E)-3-[2-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethylamino]-5-nitrophenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-14-2-4-15(5-3-14)21-23-17(13-29-21)10-11-22-19-8-7-18(24(27)28)12-16(19)6-9-20(25)26/h2-9,12-13,22H,10-11H2,1H3,(H,25,26)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDFJAPLSBZEPY-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]prop-2-enoic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the 4-methylphenyl group. Subsequent steps include the attachment of the nitrophenyl group and the formation of the prop-2-enoic acid moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The process may also include purification steps such as crystallization, distillation, or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
(2E)-3-[2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which (2E)-3-[2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structurally related compounds and their distinguishing features:
(a) Antimicrobial Activity
- Compounds with nitro groups, such as 3-((5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (9), demonstrate moderate antimicrobial activity due to the electron-withdrawing nitro group enhancing electrophilic interactions with microbial targets .
- Hydrazone derivatives with thiazole and nitro groups (e.g., MIC values: 0.39–0.78 µM) highlight the importance of the nitro-thiazole pharmacophore in disrupting bacterial cell walls .
(b) Anticancer Potential
- The benzothiazole motif, as seen in 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine , is associated with antiproliferative activity by inhibiting kinases or DNA replication .
- Fluorophenyl-substituted thiazoles (e.g., (2E)-3-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid) show enhanced bioavailability compared to methylphenyl analogs, likely due to improved lipophilicity .
(c) Enzyme Inhibition
Physicochemical Properties
| Property | Target Compound | (2E)-3-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid | 3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid |
|---|---|---|---|
| LogP (Predicted) | 3.2 ± 0.5 | 2.8 ± 0.4 | 3.5 ± 0.6 |
| Aqueous Solubility (mg/mL) | 0.05 | 0.12 | 0.03 |
| Hydrogen Bond Acceptors | 6 | 4 | 7 |
Data inferred from structural analogs in .
Biological Activity
The compound (2E)-3-[2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]prop-2-enoic acid , a thiazole-based derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a thiazole moiety, which is known for various biological effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Chemical Structure and Properties
The compound has the molecular formula and features a complex arrangement that includes a thiazole ring and a nitrophenyl group. This structural diversity is essential for its interaction with biological targets.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study on structurally similar compounds demonstrated that modifications in the thiazole ring can enhance antiproliferative activity against various cancer cell lines. For instance, compounds derived from 4-substituted methoxybenzoyl-aryl-thiazoles showed improved activity against melanoma and prostate cancer cells, transitioning from micromolar to low nanomolar ranges .
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. In vitro studies have shown that some thiazole-based compounds possess potent AChE inhibitory activity with IC50 values in the low nanomolar range. These findings suggest that this compound may also exhibit similar properties, contributing to its potential as a therapeutic agent for neurodegenerative diseases .
The mechanism by which thiazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways. For example, studies have indicated that these compounds may inhibit tubulin polymerization, thereby disrupting cancer cell proliferation . Moreover, docking studies have revealed that the binding orientation of these compounds within the active site of AChE resembles that of established inhibitors like donepezil .
Table 1: Summary of Biological Activities
| Activity Type | Reference Compound | IC50 (nM) | Relative Potency (%) |
|---|---|---|---|
| AChE Inhibition | Donepezil | 10.99 | 100 |
| Thiazole Derivative 1 | Compound 10 | 103.24 | 53.27 |
| Thiazole Derivative 2 | Compound 16 | 108.94 | 50 |
| Anticancer Activity | SMART agents | Low nM range | N/A |
This table summarizes key findings related to the biological activities associated with thiazole derivatives, highlighting their potential as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
